molecular formula C8H11N B073792 4-Propylpyridine CAS No. 1122-81-2

4-Propylpyridine

Cat. No.: B073792
CAS No.: 1122-81-2
M. Wt: 121.18 g/mol
InChI Key: JAWZAONCXMJLFT-UHFFFAOYSA-N
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Description

4-Propylpyridine is an organic compound with the molecular formula C8H11N. It is a derivative of pyridine, where a propyl group is attached to the fourth carbon atom of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propylpyridine can be synthesized through several methods. One common method involves the alkylation of pyridine with propyl halides in the presence of a base. Another method includes the reaction of pyridine with propyl Grignard reagents or organolithium compounds. These reactions typically require anhydrous conditions and are carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes. One such method involves the use of transition metal catalysts to facilitate the alkylation of pyridine with propylene. This method is advantageous due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-Propylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can yield 4-propylpiperidine, a saturated analog.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: 4-Propylpiperidine.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

4-Propylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a ligand in coordination chemistry and is used in the study of metal-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Propylpyridine involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and forming coordination complexes. These complexes can exhibit unique reactivity and properties, making them useful in catalysis and material science.

Comparison with Similar Compounds

    Pyridine: The parent compound, which lacks the propyl group.

    4-Methylpyridine: Similar structure but with a methyl group instead of a propyl group.

    4-Ethylpyridine: Contains an ethyl group at the fourth position.

Comparison: 4-Propylpyridine is unique due to the presence of the propyl group, which influences its physical and chemical properties. Compared to pyridine, it has higher hydrophobicity and different reactivity patterns. The longer alkyl chain in this compound compared to 4-Methylpyridine and 4-Ethylpyridine also affects its boiling point and solubility.

Properties

IUPAC Name

4-propylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-2-3-8-4-6-9-7-5-8/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWZAONCXMJLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061531
Record name 4-Propylpyridine
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Molecular Weight

121.18 g/mol
Source PubChem
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CAS No.

1122-81-2
Record name 4-Propylpyridine
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Record name 4-Propylpyridine
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Record name 4-Propylpyridine
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Record name Pyridine, 4-propyl-
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Record name 4-Propylpyridine
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Record name 4-propylpyridine
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Record name 4-PROPYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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